(4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-2-4-12(5-3-11)18(26)16-17(14-7-6-13(22)10-15(14)23)25(20(28)19(16)27)21-24-8-9-29-21/h2-10,17,26H,1H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJURYXPUOPIM-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiazolyl group and the formation of the hydroxy-methylphenylmethylidene linkage. The final step involves the incorporation of the dichlorophenyl group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the double bonds or functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions.
Mechanism of Action
The mechanism of action of (4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Observations :
- Thiazole vs. Pyrazole/Thiazolidinone: The thiazole ring in the target compound may enhance metabolic stability compared to pyrazole derivatives (e.g., Compound-1) . Thiazolidinones (e.g., Compound 5) often exhibit improved solubility due to their sulfur-containing heterocycle .
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but analogs like Compound-1 (170°C) and piroxicam derivatives (typically >200°C) suggest a range of 150–250°C depending on crystallinity .
- Lipinski Compliance: The target compound likely adheres to Lipinski’s rule (molecular weight <500, H-bond donors ≤5) based on structural similarity to Compound-1, which complies .
Pharmacological Activity
- Antimicrobial Activity: Thiazole-containing compounds (e.g., ’s thiazolidinones) often inhibit bacterial growth via interference with cell wall synthesis or enzyme function .
Biological Activity
The compound (4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a thiazole moiety, and various aromatic substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.5 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 2.0 | Inhibition of DNA synthesis |
| A549 (Lung) | 1.8 | Disruption of mitochondrial function |
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 30 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Anticonvulsant Activity
Thiazole derivatives have been recognized for their anticonvulsant properties. The compound was evaluated in animal models for its efficacy against seizures.
Case Study: Anticonvulsant Efficacy
A study involving the administration of the compound in a PTZ-induced seizure model showed that it significantly reduced seizure duration and frequency compared to control groups. The effective dose was determined to be around 10 mg/kg .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that modifications in the thiazole and pyrrolidine moieties can enhance biological activity. For instance, the presence of electron-withdrawing groups like chlorine on the phenyl ring appears to increase anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
